1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid

Descripción

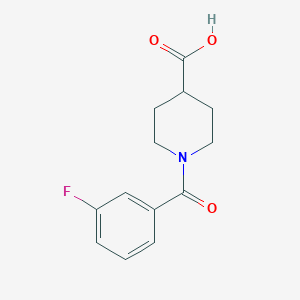

1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative characterized by a 3-fluorobenzoyl group attached to the nitrogen atom of the piperidine ring and a carboxylic acid moiety at the 4-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry. Fluorine atoms enhance bioavailability and metabolic stability by modulating lipophilicity and hydrogen-bonding interactions .

Propiedades

IUPAC Name |

1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3/c14-11-3-1-2-10(8-11)12(16)15-6-4-9(5-7-15)13(17)18/h1-3,8-9H,4-7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAXSCSGFGAVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00360611 | |

| Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436093-13-9 | |

| Record name | 1-(3-fluorobenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00360611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nucleophilic Acyl Substitution

The core reaction is the nucleophilic substitution of the acyl chloride by the amine group of piperidine-4-carboxylic acid, forming the amide linkage:

- Reaction Setup : The piperidine-4-carboxylic acid is reacted with 3-fluorobenzoyl chloride.

- Base Usage : A base such as triethylamine is employed to neutralize the hydrochloric acid generated and to facilitate the reaction.

- Solvent : Common solvents include dichloromethane or tetrahydrofuran, providing a suitable medium for the reaction.

- Temperature : The reaction is typically conducted at low to ambient temperatures to control the rate and avoid side reactions.

This step yields this compound after workup and purification.

Alternative Ester Hydrolysis Route (Analogous Method)

Though specific to the 4-fluoro isomer, a related preparation involves:

- Formation of an ester intermediate (e.g., ethyl 1-(3-fluorobenzoyl)piperidine-4-carboxylate).

- Hydrolysis of the ester under basic conditions (e.g., aqueous NaOH in ethanol/water mixture).

- Acidification to precipitate the carboxylic acid.

- Purification by filtration and drying.

This method can be adapted for the 3-fluoro derivative, offering an alternative synthetic pathway.

Industrial Scale Considerations

For large-scale production, the synthesis is optimized for:

- Yield and Purity : Continuous flow synthesis techniques are employed to enhance reaction control, scalability, and reproducibility.

- Reaction Efficiency : Use of automated systems and optimized reaction parameters (temperature, solvent, base equivalents).

- Safety : Controlled addition of acyl chloride and efficient removal of byproducts.

These industrial methods ensure consistent quality and cost-effectiveness.

Chemical Reaction Analysis and Mechanistic Insights

- The nucleophilic acyl substitution proceeds via the attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride.

- The presence of the fluorine atom at the meta position influences the electronic properties of the benzoyl group, potentially affecting reactivity and binding affinity.

- The carboxylic acid group remains intact during the acylation, allowing for further functionalization if needed.

Data Table: Summary of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Starting Materials | 3-Fluorobenzoyl chloride, piperidine-4-carboxylic acid | High purity reagents recommended |

| Base | Triethylamine | Neutralizes HCl, facilitates reaction |

| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous conditions preferred |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |

| Workup | Aqueous extraction, acidification if needed | Removal of salts and impurities |

| Purification | Recrystallization or chromatography | Ensures high purity |

| Yield | Typically 70–90% | Dependent on scale and conditions |

Research Findings and Optimization Notes

- Base Selection : Triethylamine is preferred for its mildness and volatility, allowing easy removal post-reaction.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity of the amine and solubility of reagents.

- Temperature Control : Lower temperatures reduce side reactions such as hydrolysis of acyl chloride.

- Purification : Recrystallization from suitable solvents (e.g., ethanol/water) yields analytically pure product.

- Alternative Methods : Ester hydrolysis routes provide flexibility in synthesis, especially when acyl chlorides are less accessible.

Análisis De Reacciones Químicas

1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Aplicaciones Científicas De Investigación

1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly those involving fluorinated compounds.

Medicine: Research into potential therapeutic applications, including drug development and the study of pharmacokinetics and pharmacodynamics.

Industry: It is employed in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorobenzoyl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparación Con Compuestos Similares

Structural Modifications and Functional Groups

Key structural analogs differ in substituents on the piperidine nitrogen or the carboxylic acid moiety. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Key Observations:

- Substituent Effects : The 3-fluorobenzoyl group in the parent compound enhances electron-withdrawing effects and π-π stacking compared to sulfonyl () or bromobenzyl () groups.

- Positional Isomerism : The 2-fluorophenyl-triazole analog () may exhibit altered binding kinetics due to steric hindrance compared to the 3-fluorobenzoyl derivative.

- Protective Groups : Boc-protected analogs (e.g., ) are often intermediates in synthesis, improving stability during reactions .

Actividad Biológica

1-(3-Fluorobenzoyl)piperidine-4-carboxylic acid is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-fluorobenzoyl group and a carboxylic acid moiety. The presence of fluorine atoms is significant as they can enhance the compound's lipophilicity and binding affinity to biological targets, which may lead to modulation of various biological pathways.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The fluorobenzoyl group plays a crucial role in binding to these targets, while the piperidine ring contributes to the overall stability and solubility of the compound. Notably, fluorinated compounds often exhibit improved pharmacokinetic properties, including increased metabolic stability and enhanced bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various piperidine derivatives, including this compound. For instance, derivatives with similar structures have shown significant cytotoxic effects against different cancer cell lines. A study indicated that piperidine derivatives could induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | FaDu (hypopharyngeal) | TBD | Induction of apoptosis |

| EF24 (analog) | Lung, breast cancers | TBD | IKKb inhibition |

| Benzoylpiperidine derivative | MDA-MB-231 (breast) | 19.9-75.3 | MAGL inhibition |

Neuropharmacological Effects

Piperidine derivatives are also being explored for their neuropharmacological effects. Some studies suggest that compounds with a similar structure can interact with neurotransmitter receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease. These compounds have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, which are crucial targets in Alzheimer's treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the piperidine ring and the benzoyl moiety can significantly affect the biological activity of the compound. For instance, introducing different substituents on the benzoyl group can enhance binding affinity to specific receptors or enzymes, thereby improving therapeutic efficacy .

Table 2: Structure-Activity Relationships

| Modification Type | Effect on Activity |

|---|---|

| Fluorine substitution | Increased binding affinity |

| Alteration in piperidine ring | Changes in solubility and stability |

| Variations in carboxylic acid group | Impact on pharmacokinetics |

Case Studies

- Cancer Research : A recent study reported that a related compound demonstrated significant antiproliferative activity against ovarian cancer cells by inhibiting MAGL (monoacylglycerol lipase), suggesting a similar potential for this compound .

- Neurodegenerative Disorders : Another investigation into piperidine derivatives indicated their potential in treating neurodegenerative diseases by modulating cholinergic pathways, highlighting the relevance of structural modifications for enhancing cognitive function .

Q & A

Q. Methodological Answer :

- Acid-Base Extraction : After synthesis, dissolve the crude product in 10% NaHCO3, wash with DCM to remove non-acidic impurities, and acidify the aqueous layer to precipitate the carboxylic acid .

- Recrystallization : Use ethanol/water (7:3) at 60°C, cooling to 4°C for 12 hours. Purity >98% is achievable with a melting point of 162–163°C .

- Column Chromatography : For intermediates, use silica gel with EtOAc/hexane (3:7) to isolate Boc-protected precursors (Rf ~0.5) .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Methodological Answer :

Contradictions often arise from rotamers (due to restricted rotation around the amide bond) or solvent effects :

Variable Temperature NMR : Acquire spectra at 25°C and 60°C. Sharpening of split peaks at higher temperatures confirms rotameric equilibration .

Solvent Screening : Compare DMSO-d6 (δ 2.36–3.42 ppm for piperidine protons) vs. CDCl3. DMSO stabilizes enolic forms, causing peak broadening .

2D-COSY/HMBC : Assign ambiguous signals (e.g., δ 8.09 ppm for aromatic protons) via coupling to adjacent carbons .

Advanced: How can computational modeling predict the bioactivity of this compound?

Methodological Answer :

Use the PASS (Prediction of Activity Spectra for Substances) program :

Input Structure : Optimize geometry with DFT (B3LYP/6-31G*) and generate 3D descriptors.

Activity Prediction : Prioritize targets like carbonic anhydrase inhibition (Pa > 0.7) or S1P receptor modulation based on piperidine-carboxylic acid scaffolds .

Toxicity Profiling : Evaluate teratogenicity and neurotoxicity via ProTox-II, focusing on structural alerts (e.g., fluorobenzoyl groups) .

Advanced: What in vivo experimental designs are suitable for pharmacokinetic studies?

Q. Methodological Answer :

Dosing : Administer 10 mg/kg (IV/oral) in rodent models. Use LC-MS/MS to quantify plasma concentrations (LOQ: 1 ng/mL) .

Metabolite Identification : Collect bile/urine samples, hydrolyze with β-glucuronidase, and analyze via HRMS (exact mass 201.1312 for phase I metabolites) .

Tissue Distribution : Sacrifice animals at 1, 4, and 24 hours post-dose. Homogenize tissues (liver, brain), extract with acetonitrile, and compare to calibration curves .

Advanced: How to optimize reaction yields when scaling up synthesis?

Q. Methodological Answer :

Catalyst Screening : Test Pd(OAc)2/XPhos for coupling steps—yields improve from 39% to 65% under inert atmospheres .

Microwave-Assisted Synthesis : Reduce hydrolysis time from 17 hours to 2 hours at 100°C, maintaining >90% yield .

Flow Chemistry : For continuous production, use a packed-bed reactor with immobilized lipase for enantioselective acylation (ee >95%) .

Advanced: What strategies mitigate toxicity risks during preclinical studies?

Q. Methodological Answer :

AMES Test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100. A negative result (revertant colonies <2× control) is critical .

hERG Assay : Use patch-clamp electrophysiology to assess cardiac risk (IC50 >10 μM acceptable) .

In Silico Profiling : Predict CYP450 inhibition (e.g., CYP3A4) using SwissADME. Modify the fluorobenzoyl group if LogP >3.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.